molecular formula C8H4BrNO B1626512 2-Bromobenzoyl cyanide CAS No. 88562-26-9

2-Bromobenzoyl cyanide

Cat. No. B1626512
CAS RN: 88562-26-9
M. Wt: 210.03 g/mol
InChI Key: ILFJVILOZNSZQQ-UHFFFAOYSA-N
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Description

2-Bromobenzoyl cyanide is a useful research compound. Its molecular formula is C8H4BrNO and its molecular weight is 210.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromobenzoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromobenzoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88562-26-9

Product Name

2-Bromobenzoyl cyanide

Molecular Formula

C8H4BrNO

Molecular Weight

210.03 g/mol

IUPAC Name

2-bromobenzoyl cyanide

InChI

InChI=1S/C8H4BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H

InChI Key

ILFJVILOZNSZQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C#N)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C#N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction was carried out under Argon. Cuprous cyanide (6.52 g, 72.8 mmol) and anhydrous sodium iodide (20.25 g, 135 mmol) were stirred for 2 minutes in anhydrous acetonitrile (100 ml). The resulting solution was mixed with o-bromo benzoyl chloride (15.0 g, 68 mmol) whereupon an orange precipitate formed. The mixture was stirred for 30 minutes at room temperature, filtered and concentrated in vacuo. The residue was taken up in dichloromethane and the resulting precipitate was filtered off. Concentration of the filtrate under reduced pressure gave a yellow solid. Recrystallisation from 60°-80° C. b.p.t. petroleum ether afforded o-bromo benzoyl cyanide as yellow crystals (7.14 g, 50%), melting point 64° C.
[Compound]
Name
Cuprous cyanide
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
20.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The reaction was carried out under Argon. Cuprous cyanide (6.52q, 72.8 mmol) and anhydrous sodium iodide (20.25g, 135 mmol) were stirred for 2 minutes in anhydrous acetonitrile (100 ml). The resulting solution was mixed with o-bromo benzoyl chloride (15.0q, 68 mmol) whereupon an orange precipitate formed. The mixture was stirred for 30 minutes at room temperature, filtered and concentrated in vacuo. The residue was taken up in dichloromethane and the resulting precipitate was filtered off. Concentration of the filtrate under reduced pressure gave a yellow solid. Recrystallisation from 60°-80° C. b.p.t. petroleum ether afforded o-bromo benzoyl cyanide as yellow crystals (7.14q, 50%), meltinq point 64° C.
[Compound]
Name
Cuprous cyanide
Quantity
72.8 mmol
Type
reactant
Reaction Step One
Quantity
20.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
68 mmol
Type
reactant
Reaction Step Two

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